Tris(4-isopropylphenyl) phosphate chemical properties
Tris(4-isopropylphenyl) phosphate chemical properties
Title: Technical Deep Dive: Tris(4-isopropylphenyl) Phosphate (TiPPP)
Executive Summary
Tris(4-isopropylphenyl) phosphate (TiPPP), often encountered as a primary constituent in isopropylated triphenyl phosphate mixtures (e.g., CAS 68937-41-7), is a triaryl phosphate ester used extensively as a flame retardant, plasticizer, and lubricant additive.[1] For drug development professionals and toxicologists, TiPPP represents a critical analyte due to its environmental persistence, potential for endocrine disruption, and organophosphate-like neurotoxicity profile.[1] This guide isolates the properties of the specific para-isomer (CAS 26967-76-0) to facilitate precise toxicological modeling and analytical method development.[1]
Molecular Architecture & Physicochemical Profile
The para-substitution of the isopropyl group confers distinct steric and lipophilic properties compared to its ortho and meta isomers.[1] This structural rigidity influences its binding affinity to nuclear receptors (e.g., PXR, CAR) and its resistance to hydrolysis.[1]
Table 1: Physicochemical Properties of Tris(4-isopropylphenyl) Phosphate
| Property | Value / Description | Context for Researchers |
| CAS Number | 26967-76-0 | Specific to the tris(4-isomer); distinct from mixture CAS 68937-41-7.[1] |
| Molecular Formula | C₂₇H₃₃O₄P | High carbon content drives lipophilicity.[1] |
| Molecular Weight | 452.52 g/mol | Relevant for mass spectrometry fragment targeting.[1] |
| Physical State | Viscous Liquid / Waxy Solid | Pure isomer may crystallize; commercial grades are liquids (MP ~ -25°C).[1] |
| Boiling Point | 220–270°C (at 0.53 kPa) | Requires high-temperature GC columns (e.g., DB-5HT).[1] |
| Log Kow | ~6.1 – 9.07 (Estimated) | High bioaccumulation potential; requires non-polar extraction solvents.[1] |
| Solubility | Water: <0.1 mg/L; Soluble in Toluene, Acetonitrile | Hydrophobic; precipitates in aqueous buffers.[1] |
Synthesis & Manufacturing Logic
Understanding the synthesis is crucial for identifying impurities (e.g., mono- and di-substituted byproducts) that may confound toxicity screens.[1] The industrial route employs a nucleophilic acyl substitution where phosphorus oxychloride (POCl₃) acts as the electrophile.[1]
Mechanism of Action (Synthesis)
The reaction proceeds via sequential displacement of chloride ions by the phenoxide oxygen.[1] The steric bulk of the para-isopropyl group minimizes steric hindrance at the reaction site compared to ortho-isomers, typically resulting in higher yields of the tris-substituted product under controlled conditions.[1]
Figure 1: Industrial synthesis pathway of TiPPP via phosphorylation of 4-isopropylphenol. Catalyst choice dictates the ratio of fully substituted esters.
Chemical Stability & Reactivity
For drug stability studies or environmental fate modeling, TiPPP exhibits specific reactivity profiles:
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Hydrolytic Stability: TiPPP is relatively stable at neutral pH due to the steric shielding of the phosphate core by the bulky aryl groups.[1] However, under alkaline conditions (pH > 9) or in the presence of esterases, it undergoes hydrolysis.[1]
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Thermal Decomposition: Stable up to ~250°C. Above this, it releases toxic phosphorus oxides and phosphine gas if subjected to strong reducing agents.[1]
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Photodegradation: Lacks significant chromophores for UV absorption >290 nm; resistant to direct photolysis but susceptible to hydroxyl radical oxidation in the atmosphere.[1]
Analytical Characterization Protocol
Objective: Quantification of TiPPP in biological matrices (plasma/tissue) using GC-MS/MS. Rationale: Due to its high boiling point and lipophilicity, Gas Chromatography (GC) with Electron Impact (EI) ionization is the gold standard.[1] LC-MS/MS (Electrospray) is an alternative but often suffers from poor ionization efficiency for neutral organophosphates.[1]
Protocol: Solid-Phase Extraction (SPE) & GC-MS Quantification
Step 1: Sample Preparation
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Homogenization: Homogenize 100 mg tissue in 1 mL acetonitrile (ACN) to precipitate proteins and solubilize lipids.
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Internal Standard: Spike with d15-Triphenyl phosphate (TPP-d15) to correct for recovery losses.
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Centrifugation: Spin at 10,000 x g for 10 min at 4°C. Collect supernatant.
Step 2: Purification (SPE)
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Why: Removes lipids that foul GC liners.[1]
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Conditioning: Use an Aminopropyl (NH2) or Silica SPE cartridge.[1] Condition with 3 mL Hexane.
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Loading: Dilute supernatant 1:1 with hexane and load onto cartridge.
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Washing: Wash with 2 mL Hexane (removes non-polar interferences).[1]
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Elution: Elute TiPPP with 3 mL of 10% Acetone in Hexane.
Step 3: GC-MS/MS Parameters [1]
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Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).[1]
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Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]
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Injection: Splitless, 280°C.
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Temp Program: 80°C (1 min) → 20°C/min → 300°C (hold 5 min).
-
Detection (SIM Mode):
Toxicological Context & Metabolism
TiPPP is an organophosphate ester (OPE).[1] Unlike organophosphate pesticides, it does not potently inhibit acetylcholinesterase (AChE) acutely.[1] However, its structural similarity to nuclear receptor ligands poses risks for endocrine disruption .[1]
Metabolic Pathway (Biotransformation)
Metabolism primarily occurs in the liver via Cytochrome P450 enzymes.[1] The pathway involves oxidative dealkylation and hydrolysis.[1]
Figure 2: Proposed metabolic fate of TiPPP.[1] Hydrolysis to diesters (DIPPP) and phenols represents the primary detoxification route.[1]
Key Toxicological Concerns:
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Endocrine Disruption: Studies on related triaryl phosphates suggest TiPPP acts as a weak agonist for the Estrogen Receptor (ER) and antagonist for the Androgen Receptor (AR).[1]
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Neurotoxicity: While not a strong AChE inhibitor, chronic exposure may induce delayed neuropathy (OPIDN) if impurities (e.g., ortho-isomers) are present in the technical grade mixture.[1]
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75628, Tris(4-isopropylphenyl) phosphate.[1] Retrieved from [Link][1]
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European Chemicals Agency (ECHA). Registration Dossier - Phenol, isopropylated, phosphate (3:1).[1] (Data source for mixture properties and toxicity).[1][2] Retrieved from [Link][1]
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U.S. EPA. Estimation Programs Interface Suite™ for Microsoft® Windows, v 4.11.[1] (Source for LogKow and physicochemical estimations). Retrieved from [Link][1]
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Environment Agency (UK). Environmental Risk Evaluation Report: Isopropylated Triphenyl Phosphate.[1] (Detailed degradation and environmental fate data).[1] Retrieved from [Link]
